alpha-(p-Methoxyphenoxymethyl)-4-phenyl-1-piperazineethanol acetate
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Overview
Description
Alpha-(p-Methoxyphenoxymethyl)-4-phenyl-1-piperazineethanol acetate is a complex organic compound with a unique structure that combines a piperazine ring, a phenyl group, and a methoxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(p-Methoxyphenoxymethyl)-4-phenyl-1-piperazineethanol acetate typically involves multiple steps, starting with the preparation of the piperazine ring and the phenyl group. One common method involves the nucleophilic aromatic substitution of a halogenated phenyl compound with a piperazine derivative. This is followed by the introduction of the methoxyphenoxy group through etherification reactions. The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Alpha-(p-Methoxyphenoxymethyl)-4-phenyl-1-piperazineethanol acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups onto the aromatic rings or the piperazine ring.
Scientific Research Applications
Alpha-(p-Methoxyphenoxymethyl)-4-phenyl-1-piperazineethanol acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of alpha-(p-Methoxyphenoxymethyl)-4-phenyl-1-piperazineethanol acetate involves its interaction with specific molecular targets and pathways. The piperazine ring and the phenyl group are known to interact with various receptors and enzymes, modulating their activity. The methoxyphenoxy moiety may enhance the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
Methylphenidate: A stimulant used to treat ADHD, which shares a similar piperazine structure.
Phacetoperane: Another stimulant with a similar phenyl group and piperazine ring.
Rimiterol: A bronchodilator with structural similarities to the compound .
Uniqueness
Alpha-(p-Methoxyphenoxymethyl)-4-phenyl-1-piperazineethanol acetate is unique due to the presence of the methoxyphenoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic processes.
Properties
CAS No. |
66307-60-6 |
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Molecular Formula |
C22H28N2O4 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
[1-(4-methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-yl] acetate |
InChI |
InChI=1S/C22H28N2O4/c1-18(25)28-22(17-27-21-10-8-20(26-2)9-11-21)16-23-12-14-24(15-13-23)19-6-4-3-5-7-19/h3-11,22H,12-17H2,1-2H3 |
InChI Key |
OMEPRLXQXHXOBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CN1CCN(CC1)C2=CC=CC=C2)COC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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